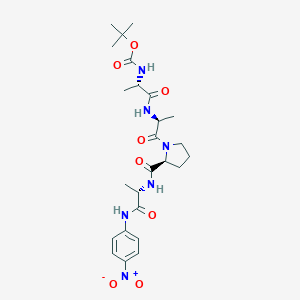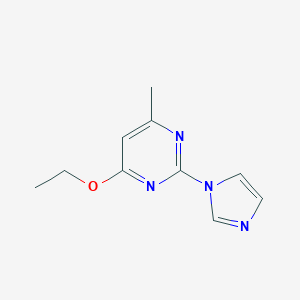
Boc-Ala-Ala-Pro-Ala-pNA
Overview
Description
“Boc-Ala-Ala-Pro-Ala-pNA” is a chromogenic substrate . It’s used in various biochemical assays, particularly those involving enzymes like dipeptidyl aminopeptidase yscV . The “Boc” in its name refers to a tert-butoxycarbonyl protective group, which is often used in peptide synthesis to protect the amine group .
Synthesis Analysis
The synthesis of “Boc-Ala-Ala-Pro-Ala-pNA” is typically performed using solid-phase methods, similar to the synthesis of DNA and RNA oligonucleotides . The carboxylic acid is first activated with a benzotriazole urea salt, which is then combined with HOBt and diimide to produce a hydroxybenzotriazole ester .
Molecular Structure Analysis
The molecular formula of “Boc-Ala-Ala-Pro-Ala-pNA” is C25H36N6O8. It has a molecular weight of 548.59. The IUPAC name for this compound is tert-butyl N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate.
Scientific Research Applications
Protease Activity Assays
Boc-Ala-Ala-Pro-Ala-pNA: is commonly used in protease activity assays due to its ability to act as a substrate for certain proteases . The compound undergoes hydrolysis by proteolytic enzymes, releasing a p-nitroaniline moiety that can be quantified spectrophotometrically. This application is crucial in studying enzyme kinetics and understanding protease functions in various biological processes.
Seed Germination Studies
In agricultural research, Boc-Ala-Ala-Pro-Ala-pNA serves as a specific substrate to measure subtilase activity in germinating seeds . Subtilases play a significant role in seed germination and plant development. By quantifying subtilase activity, researchers can gain insights into the molecular mechanisms underlying seed germination and vigor.
Mechanism of Action
Target of Action
Boc-Ala-Ala-Pro-Ala-pNA is a chromogenic substrate for dipeptidyl aminopeptidase yscV and human neutrophil and hog pancreatic elastases . These enzymes play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites, serving as a substrate. The enzymes cleave the compound, leading to a color change that can be detected spectrophotometrically. This interaction allows the compound to be used in assays to measure the activity of these enzymes .
Biochemical Pathways
These pathways play a crucial role in various biological processes, including cell signaling, growth, and immune response .
Pharmacokinetics
Its bioavailability may be influenced by factors such as absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
The cleavage of Boc-Ala-Ala-Pro-Ala-pNA by its target enzymes results in a color change, which can be used to measure the activity of these enzymes . This can provide valuable information about the state of protein degradation pathways in a given biological sample.
Action Environment
The action of Boc-Ala-Ala-Pro-Ala-pNA is likely to be influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of other molecules. Furthermore, the stability of the compound itself may be influenced by storage conditions .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O8/c1-14(21(33)29-17-9-11-18(12-10-17)31(37)38)26-22(34)19-8-7-13-30(19)23(35)16(3)27-20(32)15(2)28-24(36)39-25(4,5)6/h9-12,14-16,19H,7-8,13H2,1-6H3,(H,26,34)(H,27,32)(H,28,36)(H,29,33)/t14-,15-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJWZFGEDJLFNQ-FPXQBCRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ala-Ala-Pro-Ala-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)











